Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further substituted with a methyl ester and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Esterification: The carboxyl group on the pyrrolidine ring is esterified using methanol in the presence of an acid catalyst.
Oxidation: The ketone group is introduced through an oxidation reaction using an appropriate oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to aromatic residues in proteins, while the pyrrolidine ring can interact with various receptors. The ester and ketone groups may also play roles in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with the bromine atom in the para position.
Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate: Chlorine atom instead of bromine.
Methyl 1-(3-bromophenyl)-5-hydroxypyrrolidine-3-carboxylate: Hydroxyl group instead of the ketone.
Uniqueness
Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the specific positioning of the bromine atom and the presence of both ester and ketone functional groups. These features contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-17-12(16)8-5-11(15)14(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYWXFADADHJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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